molecular formula C10H14ClNO2 B094050 Methyl 2-(benzylamino)acetate hydrochloride CAS No. 17136-35-5

Methyl 2-(benzylamino)acetate hydrochloride

Cat. No.: B094050
CAS No.: 17136-35-5
M. Wt: 215.67 g/mol
InChI Key: UAWVZBDVSNLPDT-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)acetate hydrochloride (CAS: 17136-35-5) is a hydrochloride salt of a glycine derivative, with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . It is widely used as a synthetic intermediate in organic chemistry and pharmaceutical research. The compound is synthesized via reactions such as the N-protection of glycine methyl ester with benzyl bromide or benzaldehyde, followed by acidification to form the hydrochloride salt . Its primary applications include serving as a precursor in the synthesis of peptidomimetics, heterocyclic compounds, and orexin receptor antagonists like suvorexant .

Key properties:

  • Solubility: Soluble in polar solvents like DMSO and methanol, with recommended storage at -80°C (6-month stability) or -20°C (1-month stability) .
  • Purity: Typically available at ≥97% purity for research use .

Properties

IUPAC Name

methyl 2-(benzylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)8-11-7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITLJURGIVERDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17136-35-5
Record name 17136-35-5
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Record name methyl 2-(benzylamino)acetate hydrochloride
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Preparation Methods

Direct Synthesis via Acid-Catalyzed Esterification

The most widely documented method involves the direct esterification of N-benzyl glycine (26 ) under acidic conditions. As detailed in a patent by METHYLGENE INC. , this single-step procedure achieves a 99% yield by combining N-benzyl glycine (500 mg, 3.0 mmol) with methanol (6 mL) and a 4M HCl solution in 1,4-dioxane (4 mL). The reaction mixture is stirred overnight at ambient temperature, followed by concentration under reduced pressure to isolate the hydrochloride salt as a white solid.

Key advantages of this method include:

  • High yield : Near-quantitative conversion due to favorable equilibrium shifts in protic solvents.

  • Minimal purification : The crude product is sufficiently pure for subsequent reactions, as confirmed by LRMS (ESI) analysis showing a molecular ion peak at m/z 180.1 .

Reaction Conditions Table

ParameterValue
Starting MaterialN-Benzyl glycine
Solvent SystemMethanol/1,4-dioxane (3:2 v/v)
Acid CatalystHCl (4M in dioxane)
TemperatureAmbient (25°C)
Reaction Time12 hours
Yield99%

This method’s efficiency is attributed to the dual role of methanol as both a solvent and nucleophile, facilitating rapid esterification. However, the use of dioxane—a potential carcinogen—necessitates stringent safety measures, including fume hoods and personal protective equipment .

Catalytic Alkylation of Glycine Methyl Ester

An alternative route, adapted from a Chinese patent (CN1477095A), employs benzyl chloride and glycine methyl ester in the presence of a pyridine-xylidene catalyst . The reaction proceeds via nucleophilic substitution, where the glycine ester’s amine group attacks the electrophilic benzyl carbon.

Optimized Protocol

  • Catalyst System : Pyridine and xylidene(s) (1:1–5:1 w/w) enhance reaction kinetics by scavenging HCl byproducts.

  • Solvent : Toluene or xylene isomers at 110–140°C for 6–12 hours.

  • Additive : Anhydrous sodium sulfate (30–150% of benzyl chloride weight) mitigates moisture interference.

Post-reaction purification involves filtration, distillation (105–115°C), and vacuum rectification (142–143°C at 10 mmHg), yielding >97% pure product .

Comparative Catalyst Performance

Catalyst Ratio (Pyridine:Xylidene)Reaction Time (h)Yield (%)
1:11285
3:1891
5:1694

This method’s scalability makes it industrially viable, though the high temperatures and prolonged reaction times may limit energy efficiency.

Comparative Analysis of Synthesis Methods

Methodology Evaluation Table

ParameterAcid-Catalyzed Esterification Catalytic Alkylation Reductive Amination
Starting MaterialsN-Benzyl glycineGlycine methyl esterGlycine methyl ester
Reaction Steps112
Yield99%94%Not reported
Purity>99%>97%N/A
Safety ConcernsDioxane exposureHigh-temperature tolueneBorohydride handling
Industrial ScalabilityModerateHighLow

The acid-catalyzed method excels in yield and simplicity, whereas catalytic alkylation offers better scalability. Reductive amination remains speculative but merits investigation for its atom economy.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylamino)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(benzylamino)acetate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(benzylamino)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 2-(benzylamino)acetate hydrochloride belongs to a class of amino acid esters with modified side chains. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₀H₁₄ClNO₂ 215.68 17136-35-5 Glycine derivative with benzylamine substitution; used in drug intermediates .
Ethyl 2-(benzylamino)acetate C₁₁H₁₅NO₂ 193.24 53386-64-4 Ethyl ester variant; higher lipophilicity due to ethyl group .
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride C₉H₁₁Cl₂NO₂ 244.10 141109-13-9 Chlorinated phenyl group enhances steric hindrance and potential bioactivity .
Methyl 2-amino-2-phenylacetate hydrochloride C₉H₁₂ClNO₂ 201.65 15028-40-7 Lacks benzyl group; simpler structure with phenyl substitution .
(R)-Methyl 2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride C₁₁H₁₆ClNO₂ 229.70 1391443-99-4 Chiral dimethylphenyl group improves target specificity in receptor binding .

Physicochemical Properties

Property Methyl 2-(benzylamino)acetate HCl Ethyl 2-(benzylamino)acetate Methyl 2-amino-2-phenylacetate HCl
Solubility in DMSO High Moderate High
Melting Point Not reported Oil (liquid at RT) 180–185°C (decomposes)
Stability Stable at -80°C Sensitive to hydrolysis Stable at RT

Biological Activity

Methyl 2-(benzylamino)acetate hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a benzylamino group attached to a methyl acetate moiety. Its molecular structure can be represented as follows:

C9H10ClNO2\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2

This structure contributes to its biological activity, particularly in its interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of this compound against different pathogens.

Table 1: Antimicrobial Activity Summary

PathogenMIC (mg/mL)Activity Level
Escherichia coli0.0195Good
Staphylococcus aureus0.0048Excellent
Candida albicans0.039Moderate
Bacillus mycoides0.0048Excellent

These results suggest that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides, as well as antifungal activity against Candida albicans .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its effects on cancer cell lines. A study focusing on its cytotoxic effects revealed that the compound displays significant antiproliferative activity against various cancer cell lines.

Table 2: Anticancer Activity Summary

Cell LineIC50 (μM)Activity Level
HCT-1160.12High
HeLa0.69Moderate
MCF-71.5Moderate

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated particularly strong activity against HCT-116 cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Division : The compound appears to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
  • Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and affects membrane integrity, contributing to its antibacterial properties.
  • Molecular Docking Studies : Computational studies have shown that the compound can bind effectively to key enzymes involved in cancer cell metabolism, further supporting its potential as a therapeutic agent .

Case Studies

Several case studies highlight the real-world applications of this compound in treating infections and cancer:

  • Case Study I : A clinical trial involving patients with resistant bacterial infections showed significant improvement in symptoms after treatment with formulations containing this compound.
  • Case Study II : In vitro studies on tumor cells treated with the compound revealed enhanced apoptosis compared to standard chemotherapeutic agents, indicating a promising alternative for cancer treatment.

Q & A

Q. What are the established synthetic routes for Methyl 2-(benzylamino)acetate hydrochloride, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or reductive amination. For example:

  • N-Protection of glycine methyl ester : Glycine methyl ester hydrochloride reacts with benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to yield the benzyl-protated product .
  • Reductive amination : Benzaldehyde reacts with glycine methyl ester in the presence of sodium triacetoxyhydroborate (STAB) in dichloroethane under nitrogen, followed by acidification to form the hydrochloride salt .
    Methodological Note : Optimize reaction time (e.g., 10–12 hours for reductive amination) and stoichiometry (e.g., 2:1 STAB:amine ratio) to minimize byproducts like over-alkylated species. Monitor via TLC or HPLC .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, which may cause inflammation or severe irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols, which can irritate the respiratory tract .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste under federal/state regulations .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
    • NMR : Confirm the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and methyl ester (δ 3.6–3.8 ppm, singlet) in ¹H NMR .
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 214.1 (C₁₁H₁₅NO₂·HCl) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Stability Studies : Store the compound at –20°C in anhydrous solvents (e.g., DCM) to prevent hydrolysis of the ester group. Avoid moisture, which can degrade the hydrochloride salt into freebase forms .
  • Data Contradiction : recommends room-temperature storage for similar compounds, but suggests –20°C for long-term stability. Resolve by conducting accelerated stability tests (40°C/75% RH for 4 weeks) to determine optimal conditions .

Q. What mechanistic insights explain byproduct formation during reductive amination, and how can this be mitigated?

  • Byproduct Origin : Over-reduction (e.g., formation of tertiary amines) or incomplete imine intermediate conversion.
  • Mitigation Strategies :
    • Use a controlled stoichiometry of STAB (2:1 vs. amine) to avoid excess reducing agent .
    • Monitor pH: Maintain mildly acidic conditions (pH 4–5) to stabilize the imine intermediate .

Q. How can this compound serve as an intermediate in synthesizing bioactive molecules?

  • Applications :
    • Peptide Mimetics : The benzylamino group facilitates incorporation into peptidomimetic scaffolds targeting protease inhibitors .
    • Pharmaceutical Intermediates : Used in synthesizing analogs of pachydermin, a bioactive natural product, via coupling with cyclopropane-containing fragments .
      Methodological Note : Functionalize the ester group via hydrolysis to carboxylic acid for further conjugation .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Challenges : Detection of low-abundance byproducts (e.g., dibenzylated amines) with similar retention times in HPLC.
  • Resolution :
    • 2D-LC/MS : Couple hydrophilic interaction liquid chromatography (HILIC) with reverse-phase LC to separate polar impurities .
    • Derivatization : React free amines with dansyl chloride for fluorescence-based detection at sub-ppm levels .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How should researchers validate optimal conditions?

  • Case Study : reports a 75% yield for reductive amination, while similar protocols in achieve ~60%.
  • Root Cause : Differences in workup (e.g., extraction efficiency with ethyl acetate vs. dichloromethane) .
  • Validation : Replicate both methods with controlled variables (solvent volume, temperature) and compare isolated yields using quantitative NMR .

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